4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
Overview
Description
This compound, also known as 4-Pyridineboronic acid pinacol ester, is a chemical with the molecular formula C11H16BNO2 . It is used in various chemical reactions, particularly in the field of organic synthesis .
Synthesis Analysis
The synthesis of this compound involves several steps, including borylation and hydroboration . A study based on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a raw substitute material for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole confirmed the title compound structure by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis
This compound is used in various chemical reactions. For instance, it may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.06 g/mol . It is a colorless to yellow liquid or semi-solid or solid at room temperature .Scientific Research Applications
Crystallography
- The compound has been studied for its crystal structure . The research was conducted by Marcus Herbig and Uwe Böhme and published in the journal Zeitschrift für Kristallographie - New Crystal Structures .
- The crystal structure of the compound was determined using X-ray diffraction . The crystal is monoclinic with a volume of 1200.84 (14) Å^3 .
- The results of the study provided valuable information about the molecular structure of the compound, which can be useful in various fields such as materials science and medicinal chemistry .
Organic Synthesis
- The compound is used as an intermediate in the synthesis of biologically active compounds . For example, it is used in the synthesis of crizotinib, a drug used in the treatment of non-small cell lung cancer .
- The synthesis involves several steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate .
- The outcomes of the synthesis process are crucial for the production of effective therapeutic agents .
Polymer Science
- The compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers based on benzothiadiazole and electron-rich arene units .
- The specific methods of application or experimental procedures were not detailed in the source .
- The results of these studies contribute to the development of new materials with potential applications in various fields such as electronics and photonics .
Synthesis of Biologically Active Compounds
- This compound is used as an intermediate in the synthesis of a variety of biologically active compounds . For example, it is used in the synthesis of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of the synthesis process are crucial for the production of effective therapeutic agents .
Suzuki-Miyaura Cross-Coupling Reactions
- The compound is used in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these reactions contribute to the synthesis of various organic compounds .
Preparation of Pyrazole Derivatives
- The compound is used in the preparation of pyrazole derivatives . Pyrazole derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these preparations contribute to the development of new therapeutic agents .
Synthesis of Phenylboronic Ester Derivatives
- This compound has been used in the synthesis of two phenylboronic ester derivatives . These derivatives have been synthesized and their single crystals grown from hexane and petroleum ether .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these syntheses contribute to the development of new compounds with potential applications in various fields .
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- This compound is an important intermediate in many biologically active compounds such as crizotinib . It was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of the synthesis process are crucial for the production of effective therapeutic agents .
Preparation of Conjugated Microporous Polymer (CMP)
- This compound has been employed in the preparation of a conjugated microporous polymer (CMP) with a large BET surface area . This CMP demonstrated great thermal stability while being employed as electrode materials in supercapacitor devices .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these preparations contribute to the development of new materials with potential applications in electronics .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-8-16-11-9(10)5-7-15-11/h5-8H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFHAWAVFVJOBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677974 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine | |
CAS RN |
942919-26-8 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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